4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one
Overview
Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions such as acylation and debenzylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Some general properties such as density, boiling point, vapor pressure, and others could be predicted or measured .Scientific Research Applications
Synthesis and Biological Activities
Antifungal Agents : The synthesis of novel series of 1,2,4-triazines, possessing triazole and piperidine rings, has shown promising in vitro antifungal activity. Notably, compounds in this series have shown to be equipotent to miconazole against Candida albicans, Aspergillus niger, and Cryptococcus neoformans, highlighting their potential as antifungal agents (Sangshetti & Shinde, 2010).
Antimicrobial Activities : Novel 1,2,4-triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds exhibited good to moderate activities against test microorganisms, indicating their potential in antimicrobial applications (Bektaş et al., 2007).
Anticancer Screening : Benzothiazole-piperazine-1,2,3-triazole hybrids have been synthesized and screened for their antiproliferative inhibition potency against various human cancer cell lines. The study found that the majority of the synthesized compounds demonstrated moderate to potent activity, suggesting their potential use in anticancer therapies (Aouad et al., 2018).
Ligand Design for Dopamine Receptors : Research has identified 3-(1-piperazinyl)-4,5-dihydro-1H-benzo[g]indazoles as high-affinity ligands for the human dopamine D4 receptor, offering insights into the development of selective and orally bioavailable hD4 ligands. This work emphasizes the potential for designing new therapeutic agents targeting dopamine receptors (Collins et al., 1998).
Synthesis of Piperidinyl-Triazoles : A convenient synthesis method for 3- and 4-(1H-azol-1-yl)piperidines has been developed, highlighting the versatility of azoles (including triazoles) with bromopyridines and subsequent reduction, showing the method's potential in generating novel compounds with significant biological activities (Shevchuk et al., 2012).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-(1-benzylpiperidin-4-yl)-1H-1,2,4-triazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O/c19-14-16-15-11-18(14)13-6-8-17(9-7-13)10-12-4-2-1-3-5-12/h1-5,11,13H,6-10H2,(H,16,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWJWNGVKLSGXPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NNC2=O)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Benzyl-4-piperidinyl)-3,4-dihydro-2H-1,2,4-triazole-3-one |
Synthesis routes and methods
Procedure details
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